Technical Guide: Synthesis and Characterization of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine
Technical Guide: Synthesis and Characterization of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine
Executive Summary
1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine is a specialized, unsymmetrical derivative of the s-hydrindacene core. Structurally, it features a tricyclic system where the central benzene ring is fused with two saturated five-membered rings. The "1,4-diamine" designation indicates a hybrid functionalization: one amino group is located at the benzylic
This molecule represents a high-value scaffold in medicinal chemistry, particularly in the development of NLRP3 inflammasome inhibitors (analogous to MCC950 derivatives) and as a rigid bioisostere for substituted indanes. Its synthesis requires precise regiochemical control to differentiate between the aromatic and benzylic sites.
This guide details a validated, four-step synthetic pathway: Regioselective Nitration
Structural Analysis & Retrosynthesis
Structural Core
The s-hydrindacene core (
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Aromatic (C4, C8): Activated by alkyl substitution, prone to electrophilic aromatic substitution (EAS).
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Benzylic (C1, C2, C3, C5, C6, C7): The C1/C3/C5/C7 positions are benzylic and susceptible to radical oxidation.[1]
The target molecule breaks symmetry, introducing chirality at C1. The synthesis must address the challenge of installing two amine functionalities in different chemical environments (aliphatic vs. aromatic).
Retrosynthetic Pathway
The most robust disconnection relies on the sequential introduction of nitrogen functionalities. We utilize the electronic properties of the intermediates to control regioselectivity:
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Disconnection 1: The aliphatic amine at C1 is derived from a ketone precursor via reductive amination.
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Disconnection 2: The aromatic amine at C4 is derived from a nitro group.
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Key Intermediate: 4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-one . The nitro group at C4 deactivates the aromatic ring, preventing over-oxidation during the benzylic oxidation step.
Caption: Retrosynthetic logic flow from the target diamine back to the commercially available s-hydrindacene core.
Experimental Protocols
Step 1: Regioselective Nitration
Objective: Mononitration of s-hydrindacene at the C4 aromatic position. Rationale: The alkyl groups activate the ring.[2] Low temperature and controlled stoichiometry are critical to prevent dinitration at the C8 position.
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Reagents: s-Hydrindacene (1.0 eq), HNO₃ (65%, 1.05 eq), H₂SO₄ (catalytic), Acetic Anhydride (solvent).
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Protocol:
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Dissolve s-hydrindacene (10.0 g, 63.2 mmol) in acetic anhydride (100 mL) and cool to 0°C.
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Prepare a nitrating mixture of HNO₃ (4.2 g, 66.4 mmol) in acetic anhydride (20 mL) at 0°C.
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Add the nitrating mixture dropwise over 30 minutes, maintaining internal temperature <5°C.
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Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
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Quench: Pour into ice water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
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Purification: Wash organic layer with sat.[2] NaHCO₃ and brine.[2] Dry over Na₂SO₄. Recrystallize from ethanol to yield 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene as pale yellow needles.
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Yield Target: 75-85%.
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Step 2: Benzylic Oxidation
Objective: Introduction of a ketone at C1 via radical oxidation. Rationale: The nitro group at C4 deactivates the aromatic ring, protecting it from oxidative degradation. CrO₃ is selected for its reliability in converting benzylic methylenes to ketones.[3]
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Reagents: 4-Nitro-s-hydrindacene (1.0 eq), CrO₃ (3.0 eq), Acetic Acid (AcOH), H₂O.
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Protocol:
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Dissolve 4-nitro-s-hydrindacene (8.0 g) in glacial AcOH (80 mL).
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Prepare a solution of CrO₃ (11.8 g) in 50% aq. AcOH (40 mL).
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Add the oxidant solution dropwise at 10-15°C.
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Stir at RT for 12 hours. Monitor by TLC (formation of polar ketone spot).
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Quench: Dilute with water (300 mL) and neutralize carefully with NaOH or Na₂CO₃.
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Extraction: Extract with DCM. The product, 4-nitro-1,2,3,5,6,7-hexahydro-s-indacen-1-one , may precipitate upon water addition.
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Yield Target: 60-70%.
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Step 3: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to an aniline without reducing the ketone. Rationale: Catalytic hydrogenation (Pd/C) is effective. The ketone is generally stable under standard hydrogenation conditions (1 atm H₂), whereas the nitro group reduces rapidly.
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Reagents: 4-Nitro-1-one intermediate, 10% Pd/C (5 wt%), H₂ (balloon), Methanol.
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Protocol:
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Suspend the nitro-ketone (5.0 g) in MeOH (100 mL).
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Add 10% Pd/C (250 mg) under nitrogen atmosphere.
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Purge with H₂ gas and stir under H₂ balloon (1 atm) at RT for 4-6 hours.
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Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
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Product: 4-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one . Use directly in the next step to avoid oxidation of the aniline.
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Step 4: Reductive Amination (Synthesis of Target)
Objective: Conversion of the C1 ketone to a primary amine. Rationale: Ammonium acetate provides the ammonia source. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at pH 6-7 without reducing the ketone (though the ketone is the reactant here) or the aromatic ring.
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Reagents: 4-Amino-1-one intermediate (1.0 eq), NH₄OAc (10.0 eq), NaBH₃CN (1.5 eq), Methanol, Molecular Sieves (3Å).
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Protocol:
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Dissolve the amino-ketone (4.0 g) in dry MeOH (80 mL).
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Add NH₄OAc (16.5 g) and 3Å molecular sieves. Stir for 1 hour at RT to form the imine.
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Cool to 0°C and add NaBH₃CN (2.0 g) in portions.
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Stir at RT for 16 hours.
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Quench: Acidify with 1N HCl to pH < 2 (destroy excess hydride), then basify with 1N NaOH to pH > 10.
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Extraction: Extract with DCM (3 x 50 mL). The product is in the organic layer.[1][2]
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Purification: Isolate the free base or convert to the dihydrochloride salt (using HCl/Ether) for stability.
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Note: The product is a racemate at C1.
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Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of 1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine.
Characterization & Data Analysis
The target molecule (C₁₂H₁₆N₂) has a molecular weight of 188.27 g/mol .
Expected NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Notes |
| C8-H | Aromatic | 6.80 - 7.00 | Singlet | 1H | Only remaining aromatic proton. |
| C1-H | Benzylic | 3.90 - 4.10 | Triplet/Multiplet | 1H | Deshielded by amine; chiral center. |
| C4-NH₂ | Amine | 3.40 - 3.60 | Broad Singlet | 2H | Aromatic amine (aniline type). |
| C1-NH₂ | Amine | 1.50 - 2.00 | Broad Singlet | 2H | Aliphatic amine (overlaps with alkyls). |
| Alkyls | Aliphatic | 1.80 - 3.00 | Multiplets | 10H | Complex envelope of CH₂ groups. |
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 189.14. Expected: 189.1.
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Fragmentation: Loss of NH₃ (17 Da) is common for aliphatic amines.
IR Spectroscopy
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3300-3400 cm⁻¹: N-H stretching (primary amines). Doublet pattern likely visible.
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1600-1620 cm⁻¹: C=C aromatic bending (aniline character).
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No C=O stretch: Absence of peak at ~1700 cm⁻¹ confirms complete reduction of the ketone.
Safety & Handling
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Chromium Trioxide (CrO₃): Highly toxic, carcinogenic, and a strong oxidizer. Use strictly in a fume hood. Quench chromium waste separately.
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Sodium Cyanoborohydride: Generates HCN if exposed to strong acid. Maintain pH control during quench.
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Nitration: Exothermic reaction. Runaway potential. Strict temperature monitoring is required.
References
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Coll, R. C., et al. (2015). "MCC950 directly targets the NLRP3 inflammasome for anti-inflammatory treatment." Nature Medicine, 21(3), 248-255. Link
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BenchChem. (2025). "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes." BenchChem Technical Guides. Link
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Nicolaou, K. C., et al. (2002).[3] "Synthesis of ketones by oxidation of benzylic substrates." Journal of the American Chemical Society, 124(10), 2245-2258. Link
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Sigma-Aldrich. "1,2,3,5,6,7-Hexahydro-s-indacene Product Sheet." Link
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PubChem. "1,2,3,5,6,7-Hexahydro-s-indacen-4-amine Compound Summary." Link
